molecular formula C7H4ClN3 B15333073 8-Chloropyrido[4,3-d]pyrimidine

8-Chloropyrido[4,3-d]pyrimidine

Cat. No.: B15333073
M. Wt: 165.58 g/mol
InChI Key: BSVWUXVWIHQLTL-UHFFFAOYSA-N
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Description

8-Chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the fusion of pyridine and pyrimidine rings, with a chlorine atom attached at the 8th position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloropyrido[4,3-d]pyrimidine can be achieved through various methods. One common approach involves the selective Suzuki-Miyaura cross-coupling reaction. This method utilizes 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine and 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine as starting materials. The reaction is catalyzed by palladium and requires specific conditions such as the choice of solvent, base, and temperature to achieve high yield and selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The Suzuki-Miyaura cross-coupling reaction is favored due to its mild reaction conditions and environmentally benign approach .

Chemical Reactions Analysis

Types of Reactions

8-Chloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8th position can be substituted with different functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various aryl-substituted pyridopyrimidines, which have potential biological activities .

Mechanism of Action

The mechanism of action of 8-Chloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell growth and survival pathways . This makes it a promising candidate for anticancer therapy.

Properties

Molecular Formula

C7H4ClN3

Molecular Weight

165.58 g/mol

IUPAC Name

8-chloropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H4ClN3/c8-6-3-9-1-5-2-10-4-11-7(5)6/h1-4H

InChI Key

BSVWUXVWIHQLTL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NC2=C(C=N1)Cl

Origin of Product

United States

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